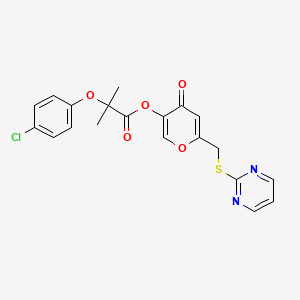

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S/c1-20(2,28-14-6-4-13(21)5-7-14)18(25)27-17-11-26-15(10-16(17)24)12-29-19-22-8-3-9-23-19/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOBJTVJKJHPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NC=CC=N2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

- CAS Number : 877636-42-5

ML221 functions primarily as an antagonist of the apelin receptor, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. The compound shows significant selectivity for the APJ receptor over other receptors such as the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .

Antagonistic Effects

- Apelin Receptor Antagonism : ML221 has been demonstrated to inhibit the apelin/APJ signaling pathway, which is crucial in regulating blood pressure and fluid homeostasis. The inhibition of this pathway has potential therapeutic implications for conditions such as heart failure and hypertension .

- Selectivity : The compound exhibits over 37-fold selectivity for the APJ receptor compared to the AT1 receptor, indicating a targeted approach that may reduce off-target effects associated with broader receptor antagonists .

- Toxicity Profile : In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of ML221:

- Cardiovascular Implications : Research by Hall et al. (2017) demonstrated that inhibition of the apelin/APJ axis using ML221 led to decreased growth in cholangiocarcinoma cells, highlighting its potential role in cancer therapy alongside cardiovascular applications .

- Metabolic Effects : A study conducted by Pawel et al. (2021) investigated the anti-apoptotic effects of apelin in human placental tissues, suggesting that modulation of the apelin pathway could have implications for pregnancy-related disorders .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H11N3O6S |

| Molecular Weight | 385.35 g/mol |

| CAS Number | 877636-42-5 |

| Apelin Receptor IC50 | 0.70 μM (cAMP assay) |

| Selectivity over AT1 | >37-fold |

| Non-toxicity Concentration | >50 μM |

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyran ring, a pyrimidine moiety, and various functional groups that contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 385.85 g/mol. Its structure can be represented as follows:

Apelin Receptor Antagonism

One of the most significant applications of this compound is as an apelin receptor antagonist . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in various diseases, including obesity and diabetes. Research indicates that this compound exhibits potent antagonistic activity against the apelin receptor, with an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potential in cardiovascular therapeutics .

Selectivity and Safety Profile

The compound shows high selectivity for the apelin receptor over other G protein-coupled receptors (GPCRs), particularly with a >37-fold selectivity over the angiotensin II type 1 receptor. Importantly, it does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, making it a promising candidate for further development in clinical settings .

Synthetic Pathways

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves multistep reactions that utilize readily available starting materials. Typical synthetic methods include condensation reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound .

Case Study: Cardiovascular Research

A study conducted by Maloney et al. (2012) highlighted the efficacy of this compound as an apelin receptor antagonist in preclinical models of cardiovascular disease. The findings suggested that blocking the apelin receptor could mitigate pathological cardiac remodeling and improve heart function, indicating potential therapeutic applications in heart failure management .

Case Study: Metabolic Disorders

Further investigations have explored the role of this compound in metabolic disorders. By modulating the apelin/APJ signaling pathway, it may influence energy metabolism and glucose homeostasis, providing insights into treatments for obesity-related conditions .

Comparison with Similar Compounds

a) Pyranone Derivatives

- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Shares a pyranone core but substitutes the pyrimidine thioether with a benzoate ester. The 4-methoxyphenoxy group (vs. Crystallographic data for this analog suggest planar geometry, which may influence packing efficiency and bioavailability .

b) Pyrimidine-Based Analogs

- Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (): Features a pyrimidine ring linked via oxygen to a cyanophenoxy group, differing from the thioether bridge in the target compound. The acrylate ester and methoxy substituents may enhance electrophilic reactivity compared to the 2-methylpropanoate group in the target molecule .

Functional Group Analysis

a) Thioether vs. Ether Linkages

- Sulfur-containing moieties are also more prone to oxidation, which could affect metabolic stability .

b) Phenoxy Substituents

- Chlorine’s electronegativity may also improve binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.